methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate typically involves the esterification of (2R,3S)-2-amino-3-hydroxyhexadecanoic acid with methanol. This reaction is often catalyzed by acidic or enzymatic catalysts to achieve high yields and selectivity. The reaction conditions usually include:
Temperature: Moderate temperatures (20-60°C) to prevent decomposition.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Solvents: Organic solvents like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of biocatalysts, such as lipases from microbial sources, is also common in industrial processes due to their high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2-amino-3-hydroxyhexadecanoate: An enantiomer with different stereochemistry.
Methyl (2R,3S)-2-amino-3-hydroxyoctadecanoate: A homolog with a longer carbon chain.
Methyl (2R,3S)-2-amino-3-hydroxybutanoate: A homolog with a shorter carbon chain.
Uniqueness
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
922193-18-8 |
---|---|
Molecular Formula |
C17H35NO3 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14,18H2,1-2H3/t15-,16+/m0/s1 |
InChI Key |
GBGNZAFIITVTRJ-JKSUJKDBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.